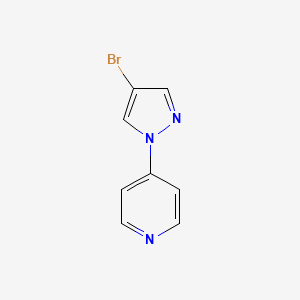

4-(4-bromo-1H-pyrazol-1-yl)pyridine

Description

Overview of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and drug discovery. Among the most significant are the nitrogen-containing heterocycles, pyrazole and pyridine.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a structure of considerable interest. chem960.com One nitrogen atom is pyrrole-like and can act as a proton donor, while the other is pyridine-like and acts as a proton acceptor. sigmaaldrich.com This dual nature allows for diverse bonding interactions and makes the pyrazole ring a privileged scaffold in medicinal chemistry. chem960.com Pyrazole derivatives are known to exhibit a wide array of biological activities and are integral components in the pharmaceutical and agrochemical industries. chem960.com The reactivity of the pyrazole ring can be finely tuned through substitution at its various positions, making it a versatile synthetic intermediate.

Pyridine , a six-membered aromatic heterocycle, is structurally analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. This substitution makes pyridine a basic and polar compound with a unique role in both organic and medicinal chemistry. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is crucial for interacting with biological targets like enzymes and receptors. Consequently, the pyridine motif is a major constituent of many drugs approved by the U.S. Food and Drug Administration (FDA).

| Property | Pyrazole | Pyridine |

| Ring Size | 5-membered | 6-membered |

| Nitrogen Atoms | 2 (adjacent) | 1 |

| Aromaticity | Yes | Yes |

| Key Feature | Acts as both H-bond donor & acceptor | Basic, H-bond acceptor |

| Primary Role | Scaffold for bioactive molecules | Component of numerous FDA-approved drugs |

The Emergence of Pyrazolylpyridines as Privileged Scaffolds in Organic and Medicinal Chemistry

When pyrazole and pyridine rings are combined within a single molecule to form a pyrazolylpyridine system, the resulting scaffold often possesses synergistic or unique properties derived from its constituent parts. These hybrid molecules have garnered significant attention from chemists due to their diverse biological activities and their utility as versatile building blocks in the synthesis of more complex structures.

The fusion or direct linkage of these two heterocycles can lead to compounds with applications in various areas of research. For instance, fused systems like pyrazolo[3,4-b]pyridines are widely studied for their potent biological and interesting physicochemical properties. The combination allows for three-dimensional diversity and specific substitution patterns that can be optimized for interaction with biological targets. This has made pyrazolylpyridines a promising pharmacophore in drug design and discovery.

Academic Research Focus on 4-(4-bromo-1H-pyrazol-1-yl)pyridine as a Key Building Block and Research Target

The specific isomer This compound (CAS No. 1179072-77-5) is a member of this important class of compounds. Its structure features a pyridine ring attached to the N1 position of a 4-bromopyrazole ring.

While extensive research has been published on the broader pyrazolylpyridine family, including fused systems and other isomers, specific studies focusing solely on this compound are not widely documented in publicly available literature. Its significance currently lies in its role as a research chemical and a key building block for organic synthesis.

The molecule's structure suggests several avenues for further chemical exploration. The bromine atom on the pyrazole ring is a versatile functional group, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are fundamental in modern synthetic chemistry for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the construction of more elaborate and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMHWBMJGFPIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromo 1h Pyrazol 1 Yl Pyridine and Its Functionalized Analogues

Direct Synthetic Routes to the 4-(4-bromo-1H-pyrazol-1-yl)pyridine Core Structure

The direct formation of the this compound scaffold is predominantly achieved by creating the crucial N-C bond between the pyrazole (B372694) and pyridine (B92270) rings. This is accomplished through several catalytic and metal-free approaches.

N-Arylation Approaches for the Pyrazolyl-Pyridine Linkage

N-arylation reactions are a cornerstone in the synthesis of pyrazolyl-pyridine compounds, involving the coupling of a pyrazole moiety with a pyridine derivative.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. nih.gov These methods are widely used in the synthesis of anilines and their derivatives. In the context of this compound, these strategies would typically involve the reaction of 4-bromopyrazole with a 4-halopyridine. The development of specialized ligands and precatalysts has made these reactions more reliable and versatile, often proceeding under user-friendly conditions. nih.gov

Key aspects of these reactions include the choice of palladium source, ligand, base, and solvent. For instance, Pd(OAc)₂ is a common palladium source, and the addition of ligands like DMSO can prevent the formation of palladium black, thus maintaining catalytic activity. mit.edu The reaction conditions can be optimized to achieve high yields and regioselectivity. For example, the N-arylation of unsymmetric imidazoles has been shown to be highly effective with the use of a pre-activated solution of Pd₂(dba)₃ and a suitable ligand, which overcomes the inhibitory effect of the imidazole on the formation of the active catalyst. mit.edu

| Reactants | Catalyst System | Base | Solvent | Key Feature |

|---|---|---|---|---|

| 4-Bromopyrazole + 4-Halopyridine | Pd₂(dba)₃ / Ligand | Various | Various | High regioselectivity and yield. |

| Anilides + Aryl Substrate | Pd(OAc)₂ / DMSO | - | TFA | Ortho-arylation via twofold C-H functionalization. mit.edu |

| N-protected 4-bromoindole + N-carbamatepiperazine | L12-based catalyst | - | - | Synthesis of drug candidates. nih.gov |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods. mdpi.com These reactions have seen a resurgence due to the development of milder reaction conditions and more effective catalyst systems. The coupling of pyrazoles with aryl halides using copper catalysts, such as CuI or Cu₂O, in the presence of a ligand and a base, is a common approach. acs.orgresearchgate.netorganic-chemistry.org

Diamine ligands have been shown to be particularly effective in promoting the copper-catalyzed N-arylation of various nitrogen heterocycles, including pyrazoles, with both aryl iodides and bromides. acs.orgorganic-chemistry.org These reactions often tolerate a wide range of functional groups. acs.orgorganic-chemistry.org The choice of ligand and base can be crucial for achieving high yields and selectivity, especially with unsymmetrical pyrazoles. sciety.org

| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | CuI / Diamine Ligand | Various | Various | Mild | Good |

| Aryl Bromide/Iodide | Cu₂O / Oxime-type Ligand | Various | Acetonitrile | 82°C | Excellent |

| Aryl Bromide/Iodide | CuBr / Pyridin-2-yl β-ketone | Cesium Carbonate | DMSO | 60-80°C | Excellent |

In a move towards more sustainable and cost-effective synthetic routes, metal-free N-arylation methods have been developed. A notable example is the use of diaryliodonium salts for the N-arylation of pyrazoles. nih.govmtak.hu This approach does not require a transition-metal catalyst and can proceed under mild conditions, often using aqueous ammonia as a base, without the need for an inert atmosphere. nih.gov

These reactions are typically rapid and provide the desired N-arylpyrazoles in good yields. The chemoselectivity with unsymmetrical diaryliodonium salts has also been explored, demonstrating the versatility of this method. nih.gov

Pyrazole Ring Formation onto a Pre-existing Pyridine Scaffold

An alternative synthetic strategy involves the construction of the pyrazole ring onto a pyridine molecule that is already functionalized. This approach is particularly useful for creating pyrazolo[3,4-b]pyridines. nih.gov One common method involves the reaction of a substituted pyridine, such as a 2-chloropyridine bearing an aldehyde, ketone, ester, or cyano group at the C3 position, with hydrazine (B178648) or a substituted hydrazine. nih.gov The nature of the substituent at the C3 position of the pyridine ring ultimately determines the substituent at the C3 position of the resulting pyrazolo[3,4-b]pyridine. nih.gov

Another approach is the modified Japp–Klingemann reaction, which can be used to synthesize pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. researchgate.net This method offers advantages such as the use of stable arenediazonium tosylates and the ability to combine multiple steps in a one-pot procedure. researchgate.net

Pyridine Ring Formation from Pyrazole Precursors

The synthesis can also proceed by building the pyridine ring onto a pre-existing pyrazole core. This is a common strategy for preparing 1H-pyrazolo[3,4-b]pyridines. nih.gov Typically, a 3-aminopyrazole (B16455) derivative acts as a dinucleophile, reacting with a 1,3-bis-electrophile to form the pyridine ring. nih.gov

Derivatization and Functionalization Strategies at the Bromo Substituent of the Pyrazole Ring

The C4-bromo substituent on the pyrazole ring of this compound serves as a versatile handle for introducing a wide array of functional groups. This is primarily achieved through modern cross-coupling and organometallic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrazole ring.

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling the bromo-pyrazole with various organoboron reagents, such as boronic acids or their esters. This reaction is valued for its functional group tolerance and the stability of the boronic acid reagents. reddit.comnih.gov For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with aryl, heteroaryl, or styryl boronic acids has been successfully demonstrated using a palladium catalyst like XPhos Pd G2, leading to the corresponding 4-substituted pyrazoles. sci-hub.se While this example involves a highly activated pyrazole ring, the principles are broadly applicable to other 4-bromopyrazole systems.

The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives from aryl halides and amines. researchgate.netresearchgate.net Studies on 4-bromo-1H-1-tritylpyrazole, a closely related analogue, have shown that palladium-catalyzed amination proceeds efficiently with a variety of amines. daneshyari.com The choice of ligand is critical, with bulky electron-rich phosphine ligands like tBuDavePhos often providing good results. daneshyari.comaklectures.com However, the success of the reaction can be dependent on the nature of the amine; for example, amines bearing β-hydrogens may lead to lower yields due to competing β-hydride elimination pathways. daneshyari.com

Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous 4-bromopyrazole systems.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

| Suzuki-Miyaura | 4-bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80 °C | Good |

| Buchwald-Hartwig | 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 °C | 67% |

| Buchwald-Hartwig | 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 °C | 60% |

Halogen-metal exchange is a powerful technique for converting the C-Br bond into a C-metal bond, typically a C-Li or C-Mg species, which can then react with various electrophiles. digitellinc.com This two-step process allows for the introduction of a wide range of functionalities at the C4 position. The reaction is typically performed at low temperatures to prevent side reactions. digitellinc.com

A common method involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, to achieve the bromine-lithium exchange. The resulting 4-lithiated pyrazole intermediate is a potent nucleophile that can be trapped with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides.

For heterocyclic substrates bearing acidic protons, such as the N-H of the pyrazole ring in this compound, a modified protocol using a combination of a Grignard reagent (like i-PrMgCl) and an organolithium reagent (n-BuLi) can be employed. This approach allows for a selective bromine-metal exchange even in the presence of the acidic N-H proton, under non-cryogenic conditions. pearson.comwikipedia.org The Grignard reagent can form a magnesium salt of the pyrazole, protecting the acidic proton, while the organolithium reagent performs the halogen exchange.

Direct nucleophilic aromatic substitution (SNAr) of the bromo group on the pyrazole ring is generally not a viable strategy. The pyrazole ring is an electron-rich aromatic system, which disfavors attack by nucleophiles. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which is not the case for the parent this compound scaffold. Such reactions are more commonly observed in highly electron-deficient systems, for example, with perfluorinated heterocycles like pentafluoropyridine. ijrar.org Therefore, derivatization at the C4-bromo position is almost exclusively achieved via the cross-coupling or halogen-metal exchange pathways described above.

Functionalization and Modification of the Pyridine Moiety

The pyridine ring of this compound can also be targeted for functionalization, although its electronic properties present specific challenges and dictate the feasible reaction types.

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene (B151609). The nitrogen atom is highly electronegative, which deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring and makes substitution even more difficult.

When EAS reactions on pyridine do occur, substitution is directed to the C3 and C5 positions (meta to the nitrogen atom). digitellinc.com In the case of this compound, the pyrazol-1-yl group at the C4 position acts as an electron-withdrawing group via induction, which would further deactivate the pyridine ring. The directing effects of the nitrogen atom and the C4-pyrazolyl group would both favor substitution at the C3 and C5 positions. Therefore, any successful electrophilic substitution would be expected to yield the 3-substituted or 3,5-disubstituted pyridine derivative, likely requiring harsh reaction conditions and resulting in low to moderate yields. An alternative approach to functionalize the pyridine ring involves first converting it to the corresponding Pyridine N-oxide, which activates the ring towards electrophilic substitution, particularly at the C4 position.

Side-chain functionalization is a strategy that applies to derivatives of the title compound which possess an alkyl substituent on the pyridine ring. The parent compound, this compound, does not have an alkyl side-chain and therefore cannot undergo this type of reaction directly.

However, if a methyl group were present on the pyridine ring, for instance in a hypothetical derivative like 4-(4-bromo-1H-pyrazol-1-yl)-2-methylpyridine, this methyl group could be functionalized. A common transformation is the free-radical bromination of the benzylic-like methyl group to afford a bromomethyl derivative. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under irradiation with light or heat. aklectures.com

The regioselectivity of this bromination on substituted pyridines can be influenced by the position of the methyl group relative to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen deactivates the adjacent positions, making radical formation at methyl groups further away from the nitrogen more favorable. aklectures.com For instance, in dimethylpyridines, bromination preferentially occurs at the methyl group that is furthest from the ring nitrogen. aklectures.com

Regioselectivity and Stereochemical Control in the Synthesis of this compound Derivatives

The regioselective synthesis of N-substituted pyrazoles is a well-established area of research. In the context of this compound, the key challenge lies in controlling the position of the pyridine ring on the pyrazole nitrogen atoms, especially when starting from an unsymmetrically substituted 4-bromopyrazole.

One common and regioselective method for the synthesis of 4-bromopyrazole derivatives involves a one-pot reaction of 1,3-diketones with arylhydrazines in the presence of a brominating agent like N-bromosaccharin and a solid acid catalyst. This approach has been shown to be highly regioselective. For instance, the reaction of unsymmetrical 1,3-diketones such as benzoylacetone with various arylhydrazines yields the corresponding 4-bromo-1-aryl-3,5-disubstituted pyrazoles with high selectivity. The regioselectivity in this case is dictated by the initial condensation reaction between the hydrazine and the diketone.

The following table summarizes the regioselective synthesis of various 4-bromo-1-aryl-3,5-disubstituted pyrazoles, which are precursors or analogues of the target compound.

| R1 | R2 | Aryl Group | Product(s) | Yield (%) | Reference |

| Me | Me | Ph | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 98 | researchgate.net |

| Me | Me | p-Cl-C6H4 | 4-bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 96 | researchgate.net |

| Ph | Me | Ph | 4-bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 90 | researchgate.net |

| Ph | Me | p-Cl-C6H4 | 4-bromo-1-(4-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole | 90 | researchgate.net |

| CF3 | Me | Ph | 4-bromo-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole and 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 80 (15:80 ratio) | researchgate.net |

The N-alkylation of pyrazoles, including 4-bromopyrazoles, can also be influenced by various factors to achieve regioselectivity. Studies on the related indazole system have shown that the choice of base, solvent, and the nature of the substituents on the ring can significantly impact the ratio of N1 to N2 alkylated products. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity in the alkylation of certain indazole derivatives. beilstein-journals.org Similar principles can be applied to the N-pyridylation of 4-bromopyrazoles to control the regiochemical outcome.

Stereochemical control is pertinent to the synthesis of functionalized derivatives of this compound that possess chiral centers. An example of stereoselective synthesis in the broader context of pyrazole derivatives involves the use of chiral auxiliaries. For instance, a novel chiral pyrazole derivative has been synthesized using (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. nih.gov This asymmetric synthesis involved the stereoselective addition of 4-picolyl lithium to a chiral toluenesulfinyl imine, ultimately leading to a pyrazole derivative with high enantiomeric excess (100% ee). nih.gov This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound where a stereocenter is introduced on a substituent attached to the pyrazole or pyridine ring.

The key steps in such a stereoselective synthesis would involve:

Preparation of a chiral intermediate, for example, a chiral amine, using a chiral auxiliary.

Coupling of this chiral fragment with the pyrazole or pyridine moiety.

Cyclization or further functionalization to yield the final chiral pyrazole derivative.

While specific data on the stereoselective synthesis of this compound derivatives is limited in the reviewed literature, the established principles of asymmetric synthesis using chiral auxiliaries, catalysts, or starting materials provide a clear pathway for achieving stereochemical control in the synthesis of its chiral analogues.

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromo 1h Pyrazol 1 Yl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Investigations

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of 4-(4-bromo-1H-pyrazol-1-yl)pyridine allows for the identification and assignment of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the protons on both the pyrazole (B372694) and pyridine (B92270) rings.

The pyrazole ring exhibits two singlets, corresponding to the protons at the C3 and C5 positions. The proton at C5 typically appears at a lower field (higher ppm value) compared to the C3 proton due to the influence of the adjacent pyridine ring. The proton on the brominated C4 position is absent, confirming the substitution pattern.

The pyridine ring displays a characteristic AA'BB' system for its four protons. The two protons ortho to the pyrazole-substituted nitrogen (H2' and H6') are chemically equivalent, as are the two protons meta to this nitrogen (H3' and H5'). These appear as two distinct multiplets or doublets of doublets, with the ortho protons generally resonating at a higher frequency than the meta protons due to the electron-withdrawing nature of the nitrogen atom.

A representative data set for the ¹H NMR spectrum is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyrazole) | ~8.0-8.2 | s |

| H-5 (Pyrazole) | ~8.5-8.7 | s |

| H-2', H-6' (Pyridine) | ~8.7-8.9 | d |

| H-3', H-5' (Pyridine) | ~7.6-7.8 | d |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The pyrazole ring shows three signals. The carbon atom bearing the bromine (C4) is significantly shielded and appears at a lower chemical shift. The C3 and C5 carbons resonate at higher chemical shifts, with C5 often being slightly downfield from C3.

The pyridine ring carbons also show distinct resonances. The carbon atom directly attached to the pyrazole nitrogen (C4') is a quaternary carbon and its signal is typically of lower intensity. The C2' and C6' carbons are equivalent and appear at a specific chemical shift, as do the C3' and C5' carbons.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~142-144 |

| C-4 (Pyrazole) | ~95-97 |

| C-5 (Pyrazole) | ~130-132 |

| C-2', C-6' (Pyridine) | ~150-152 |

| C-3', C-5' (Pyridine) | ~115-117 |

| C-4' (Pyridine) | ~145-147 |

Note: These are approximate chemical shift ranges and can be influenced by experimental conditions.

Nitrogen (¹⁵N) NMR Spectroscopic Analysis

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic rings. The molecule contains three nitrogen atoms: two in the pyrazole ring (N1 and N2) and one in the pyridine ring.

The pyridine nitrogen (N-py) will have a characteristic chemical shift. In the pyrazole ring, the nitrogen atom bonded to the pyridine ring (N1) will have a different chemical environment and thus a different chemical shift compared to the nitrogen at the 2-position (N2). These chemical shifts are sensitive to the electronic structure and can be used to study tautomerism, although for N-substituted pyrazoles like the title compound, tautomerism is not a primary consideration.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a strong correlation between the ortho (H2'/H6') and meta (H3'/H5') protons of the pyridine ring, confirming their adjacent positions. No cross-peaks would be observed for the singlet protons of the pyrazole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for H3 and H5 of the pyrazole ring to their corresponding carbon atoms (C3 and C5), and similarly for the pyridine protons and their attached carbons (H2'/C2', H6'/C6', H3'/C3', H5'/C5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different ring systems. For example, correlations would be expected between the pyridine protons (H3'/H5') and the pyrazole nitrogen-linked carbon (C4'), and between the pyrazole proton H5 and the pyridine carbon C4'. These long-range correlations provide unequivocal proof of the connectivity between the pyrazole and pyridine rings at the N1 and C4' positions, respectively.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆BrN₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (e.g., at m/z 222.97 and 224.97). The exact mass measurement from HRMS would confirm the elemental composition of the molecule.

Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for this molecule could include:

Loss of a bromine radical (•Br) from the molecular ion.

Cleavage of the bond between the two heterocyclic rings.

Fragmentation of the pyridine or pyrazole ring, for example, through the loss of HCN.

| Ion | m/z (for ⁷⁹Br) | Description |

| [C₈H₆BrN₃]⁺ | 223 | Molecular Ion (M) |

| [C₈H₆N₃]⁺ | 144 | Loss of •Br from M |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

| [C₃H₂BrN₂]⁺ | 145 | Bromopyrazolyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present.

C-H stretching: Aromatic C-H stretching vibrations from both rings would appear in the region of 3000-3150 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Br stretching: The vibration corresponding to the carbon-bromine bond would be found in the fingerprint region, typically between 500-600 cm⁻¹.

Ring vibrations: In-plane and out-of-plane bending vibrations of the rings would also be present in the fingerprint region (< 1400 cm⁻¹).

Raman spectroscopy would provide complementary information. The symmetric ring breathing modes of the pyridine and pyrazole rings are often strong in the Raman spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3150 |

| C=C / C=N ring stretch | 1400 - 1650 |

| Ring breathing modes | 990 - 1050 |

| C-Br stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interaction Analysis

As of this writing, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, a comprehensive understanding of its likely solid-state architecture can be inferred from the analysis of closely related compounds. The molecular geometry is expected to be largely planar, with a dihedral angle between the pyrazole and pyridine rings that allows for extended π-conjugation.

In the solid state, the packing of such aromatic molecules is governed by a variety of non-covalent interactions. For pyrazolyl-pyridine systems, several key interactions are anticipated to dictate the supramolecular assembly:

π-π Stacking: The planar aromatic surfaces of the pyrazole and pyridine rings are expected to facilitate intermolecular π-π stacking interactions. These interactions are crucial in the crystal packing of many N-heterocyclic compounds, often leading to layered or columnar structures.

C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of one molecule and the nitrogen atoms of the pyridine or pyrazole rings of a neighboring molecule are likely to be present, contributing to the stability of the crystal lattice.

C-H···π Interactions: Interactions between the C-H bonds and the π-systems of the aromatic rings are also common in the crystal structures of such compounds, further stabilizing the three-dimensional network. For instance, in a related iron(II) complex featuring a 6-(1H-pyrazol-1-yl)pyridine ligand, weak C—H(pz)⋯π(ph) interactions link neighboring molecules into chains bldpharm.com.

The crystal structure of the parent 4-bromo-1H-pyrazole is known to form trimeric motifs through N-H···N hydrogen bonding mdpi.com. While the N-H proton is absent in this compound, the propensity of the pyrazole and pyridine nitrogens to act as hydrogen bond acceptors remains a key feature for predicting intermolecular contacts.

To provide a quantitative context, the table below lists typical crystallographic parameters for a related pyrazolyl-phenol compound, which can serve as a reference for expected bond lengths and angles.

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | 4-bromo-2-(1H-pyrazol-3-yl)phenol researchgate.net |

| Space Group | C2/c | |

| a (Å) | 16.255(3) | |

| β (°) | 107.99(3) |

Advanced Spectroscopic Techniques for Electronic Structure and Photophysical Properties

The electronic and photophysical properties of this compound are determined by the interplay between the π-electron systems of the pyrazole and pyridine rings, modulated by the bromine substituent. Pyrazole derivatives are known for their unique photophysical properties, which make them suitable for applications in sensors and organic materials chemimpex.com.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the conjugated aromatic system. The linkage of the pyrazole and pyridine rings creates an extended π-system, and the specific wavelengths of maximum absorption (λmax) are sensitive to the electronic nature of substituents. Studies on related bis(pyrazol-1-yl)pyridine (bppy) ligands show that substituents on the pyrazole 4-position can effectively tune the electronic environment and, consequently, the absorption properties mdpi.com. The bromine atom, being an electron-withdrawing group, is expected to influence the energy of the molecular orbitals involved in these transitions.

Fluorescence Spectroscopy: Many pyrazole and pyridine-containing compounds exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the surrounding environment. For instance, the emission spectra of some pyrazole derivatives show significant shifts depending on the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity to the environment makes such compounds interesting candidates for chemical sensors.

Electronic Structure and HOMO-LUMO Gap: The electronic structure can be described by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the electronic absorption and chemical reactivity of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. In related pyrazolyl-pyridine ligands, the HOMO-LUMO gap has been shown to be tunable through substitution mdpi.com. For example, the calculated HOMO-LUMO gap for unsubstituted bis(pyrazol-1-yl)pyridine is 3.86 eV, while amino-substituted derivatives show smaller gaps, indicating a significant electronic influence of the substituent mdpi.com. The bromo-substituent in the target compound is likewise expected to modulate this energy gap.

The table below presents photophysical data for several related pyrazolyl-pyridine compounds to illustrate the typical range of absorption, emission, and electronic properties for this class of molecules.

| Compound | λmax (nm) | λem (nm) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Amino-monosubstituted bppy | - | - | 3.53 | mdpi.com |

| Amino-disubstituted bppy | - | - | 3.66 | mdpi.com |

| Nitro-monosubstituted bppy | - | - | 3.54 | mdpi.com |

| Nitro-disubstituted bppy | - | - | 3.01 | mdpi.com |

Computational and Theoretical Studies on 4 4 Bromo 1h Pyrazol 1 Yl Pyridine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to pyrazole (B372694) and pyridine (B92270) derivatives to understand their geometry, reactivity, and spectral properties. aip.orgresearchgate.net

Geometric Optimization and Conformational Analysis

Geometric optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, is crucial for determining the most stable three-dimensional structure of a molecule. bhu.ac.in For analogues of 4-(4-bromo-1H-pyrazol-1-yl)pyridine, a key feature is the dihedral angle between the pyrazole and pyridine rings. This angle is influenced by the nature and position of substituents on both rings.

| Parameter | Predicted Value/Observation for Analogues | Reference |

|---|---|---|

| Inter-ring Dihedral Angle | Non-planar conformation is likely favored. | scilit.com |

| Influence of Bromine | Primarily electronic, with minor steric impact on the dihedral angle. | |

| Computational Method | DFT (B3LYP/6-311G(d,p) or similar) is commonly used. | bhu.ac.in |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. bhu.ac.in

For pyrazole and pyridine derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient parts. In this compound analogues, the HOMO is often localized on the pyrazole ring, while the LUMO may be centered on the pyridine ring. The bromine substituent, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. bhu.ac.in

| Orbital | Predicted Localization in Analogues | Effect of Bromine Substituent | Reference |

|---|---|---|---|

| HOMO | Often localized on the pyrazole ring. | Lowers energy level. | bhu.ac.inrsc.org |

| LUMO | Often localized on the pyridine ring. | Lowers energy level. | bhu.ac.inrsc.org |

| HOMO-LUMO Gap | Influences molecular stability and reactivity. | May be reduced, potentially increasing reactivity. | bhu.ac.in |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.org In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions show positive electrostatic potential (electron-poor areas).

For analogues of this compound, the MEP would likely show a negative potential around the nitrogen atoms of both the pyrazole and pyridine rings, making them susceptible to electrophilic attack or coordination to metal ions. researchgate.netnih.gov The hydrogen atoms, particularly any N-H protons in tautomeric forms, would exhibit a positive potential. The bromine atom would also influence the MEP, creating a region of slightly positive potential on the side opposite the C-Br bond (a "sigma-hole"), which can participate in halogen bonding. baranlab.org

| Molecular Region | Predicted Electrostatic Potential | Implication | Reference |

|---|---|---|---|

| Pyridine and Pyrazole Nitrogens | Negative (Red) | Sites for electrophilic attack and metal coordination. | researchgate.netnih.gov |

| Hydrogen Atoms | Positive (Blue) | Potential for hydrogen bonding. | libretexts.org |

| Region opposite C-Br bond | Slightly Positive (Light Blue) | Potential for halogen bonding. | baranlab.org |

Tautomeric Equilibria and Proton Transfer Mechanism Studies

Pyrazoles can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. nih.gov For this compound, the pyrazole ring itself does not have a tautomeric proton. However, related studies on 1H-pyrazoles show that proton transfer can occur, often facilitated by solvent molecules in an intermolecular process. nih.govencyclopedia.pub The energy barrier for intramolecular proton transfer is generally high. nih.govencyclopedia.pub

DFT calculations have been instrumental in determining the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netmdpi.com For substituted pyrazoles, the position of the tautomeric equilibrium is highly dependent on the nature and position of the substituents. researchgate.net In the case of 4-bromo-1H-pyrazoles, studies have shown that the position of other substituents can influence which tautomer is more stable. researchgate.net While this compound itself is fixed, understanding the tautomeric preferences of its parent pyrazole is crucial for predicting its reactivity and potential interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvent molecules. acs.orgyoutube.comyoutube.comyoutube.comyoutube.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different solvents. The simulations can reveal how the dihedral angle between the pyrazole and pyridine rings fluctuates and how solvent molecules arrange themselves around the solute. This is particularly important for understanding how the molecule behaves in a biological system, where it is surrounded by water. MD simulations on related heterocyclic compounds have shown how specific interactions, such as hydrogen bonding with water, can influence the molecule's conformation and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govshd-pub.org.rsnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. biointerfaceresearch.comnih.gov

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking and protein-ligand interaction simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. hilarispublisher.com These in silico methods are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. hilarispublisher.com For analogues of this compound, these computational approaches have been pivotal in identifying potential protein targets and elucidating the structural determinants of their activity.

Research into pyrazole derivatives has demonstrated their potential as inhibitors for a variety of protein kinases and other enzymes implicated in diseases such as cancer and inflammatory conditions. nih.govresearchgate.net Docking studies on these compounds have revealed key structural features that contribute to their binding affinity and selectivity.

A study on a series of 1H-pyrazole derivatives investigated their potential as inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The simulations showed that these pyrazole compounds could fit deeply within the binding pockets of these proteins, forming crucial hydrogen bonds and exhibiting favorable energetic profiles. nih.gov The results indicated that these derivatives are potential inhibitors for all three protein targets. nih.gov

For instance, specific derivatives showed significant binding energies with these kinases. The interactions observed in the docking simulations often involve the pyrazole and pyridine moieties, which can act as hydrogen bond acceptors or donors, anchoring the ligand within the active site of the enzyme.

Table 1: Molecular Docking Results for Pyrazole Derivatives against Protein Kinases. nih.gov

| Compound | Target Protein | PDB ID | Binding Energy (kJ/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 |

In another line of research, derivatives of 1H-pyrazolo[3,4-b]pyridine were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov Through rational drug design and subsequent molecular docking studies, a compound designated as 15y was found to be a highly potent TBK1 inhibitor. nih.gov The docking simulations for these compounds provided insights into the structure-activity relationships (SARs), guiding the optimization of the lead compounds. nih.gov

Furthermore, structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives led to the discovery of a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov These compounds were shown to enhance the binding of the endogenous ligand, acetylcholine, highlighting a different mechanism of action that was likely elucidated through computational modeling of the allosteric binding site. nih.gov

The collective findings from these computational studies underscore the therapeutic potential of pyrazole-pyridine scaffolds. The insights gained from molecular docking and interaction simulations are crucial for the rational design of new analogues with improved potency and selectivity for a range of biological targets.

Coordination Chemistry and Catalytic Applications of 4 4 Bromo 1h Pyrazol 1 Yl Pyridine Derivatives

4-(4-bromo-1H-pyrazol-1-yl)pyridine as a Ligand in Transition Metal Complexes

The unique structural and electronic properties of this compound make it a versatile ligand in the construction of transition metal complexes. Its coordination chemistry is rich and has been a subject of detailed investigation, particularly in the context of spin-crossover phenomena.

Ligand Design Principles and Coordination Modes

The design of ligands based on the this compound framework is guided by the desire to create specific coordination environments around a metal center. The presence of both a pyridine (B92270) and a pyrazole (B372694) ring offers multiple potential binding sites. The nitrogen atom of the pyridine ring and the nitrogen atoms of the pyrazole ring can coordinate to a metal ion, allowing for various coordination modes, including monodentate, bidentate, and bridging fashions. The electronic nature of the ligand, influenced by the bromine substituent on the pyrazole ring, plays a crucial role in determining the properties of the resulting metal complexes.

Derivatives of this ligand, such as those incorporating 2,6-di(pyrazol-1-yl)pyridine (bpp) scaffolds, have been extensively studied. d-nb.info The substituents on both the pyridine and pyrazole rings can be systematically varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the spin state of the coordinated metal ion. d-nb.info For instance, electron-withdrawing groups on the pyridine ring tend to stabilize the low-spin state of iron(II) complexes, while electron-donating groups on the pyrazole ring can have the opposite effect. d-nb.info The ability to systematically modify the ligand structure allows for the rational design of complexes with desired magnetic and electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.orggrowingscience.com The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed information about the coordination geometry and bond lengths within the complex. Spectroscopic methods such as IR, NMR, and UV-Vis are also employed to elucidate the structure and bonding in these complexes. jmchemsci.comresearchgate.net

For example, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives were synthesized in moderate to good yields. growingscience.com The synthesis involved the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, followed by a copper-catalyzed coupling reaction with various sulfonamide derivatives. growingscience.com The structures of these compounds were confirmed by spectral and elemental analysis. growingscience.com

| Ligand | Metal Salt | Resulting Complex | Synthetic Method |

|---|---|---|---|

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Copper Iodide | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives | Iodination followed by copper-catalyzed coupling |

| 2,6-di(pyrazol-1-yl)pyridine derivatives | Iron(II) salts | [Fe(bppX,Y)2]2+ | Reaction of ligand with metal salt in solution |

Investigation of Spin-Crossover Phenomena in Iron(II) Complexes

A particularly fascinating aspect of the coordination chemistry of this compound derivatives is their ability to form iron(II) complexes that exhibit spin-crossover (SCO) behavior. acs.org SCO is a phenomenon where a complex can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light. rsc.org This property makes these materials promising for applications in molecular switches, sensors, and data storage devices. rsc.orgd-nb.info

The spin state of an iron(II) complex is determined by the ligand field strength. Ligands that induce a large splitting of the d-orbitals favor the LS state, while those that cause a smaller splitting favor the HS state. The substituents on the 2,6-di(pyrazol-1-yl)pyridine ligand framework have a profound impact on the spin-crossover temperature (T1/2), which is the temperature at which the HS and LS populations are equal. d-nb.info Studies have shown that electron-withdrawing substituents on the pyridine ring and electron-donating substituents on the pyrazole ring can influence the T1/2 value. d-nb.info The conformation of the substituents can also play a significant role in determining the spin state. rsc.org

Magnetic susceptibility measurements are a key technique for studying SCO behavior. The product of the molar magnetic susceptibility and temperature (χMT) is monitored as a function of temperature. For an iron(II) complex, the χMT value in the HS state (S=2) is significantly higher than in the LS state (S=0). rsc.org

| Complex | Spin Transition | T1/2 (K) | Key Feature |

|---|---|---|---|

| Iron(II) complex with NCBH3 co-ligand (C3) | Abrupt | 166 | Solvent-dependent spin transition |

| Iron(II) complex with NCBH3 co-ligand (C3) after heating | Two-step | 215 (step 1), 137 (step 2) | Transition property retained after solvent removal |

| Complex 1 | Gradual | 254 | LS phase contaminated with remnant HS fraction |

| Complex 2 | Stepwise and abrupt | 313 and 321 (stepwise) | Followed by an abrupt transition |

Role in Homogeneous and Heterogeneous Catalysis

Beyond their intriguing coordination chemistry, derivatives of this compound have emerged as valuable components in catalytic systems, particularly in palladium-catalyzed reactions.

Palladium-Catalyzed C-H and C-C Bond Functionalizations

Palladium-catalyzed C-H activation and functionalization have become powerful tools in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into more complex functionalities. nih.govnih.gov The pyridine moiety in this compound can act as a directing group, facilitating the regioselective activation of C-H bonds. rsc.org This directed approach has been successfully applied to a variety of transformations, including the formation of C-N, C-O, and C-C bonds. nih.gov

For instance, palladium-catalyzed C-H functionalization has been utilized for the construction of C-N bonds, which are prevalent in many biologically active molecules. nih.gov These reactions can proceed via either intramolecular cyclization to form heterocycles or intermolecularly with an external nitrogen source. nih.govrsc.org Similarly, palladium-catalyzed C-C bond formation through C-H activation has been extensively developed, with cyclometalation being a key mechanistic step. nih.gov

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is another important application. nih.gov Stepwise Suzuki coupling reactions have been employed to synthesize pyrazol-4-yl-pyridine derivatives, where the bromo-substituted pyrazole can participate in the coupling. nih.gov

Catalytic Activity in Organic Transformations

The catalytic utility of systems involving this compound extends to various other organic transformations. For example, palladium-catalyzed cross-coupling reactions of 4-bromo-substituted 6H-1,2-oxazines have been shown to be effective for the synthesis of 4-aryl- and 4-alkynyl-substituted derivatives. nih.gov These functionalized oxazines can then be converted into highly substituted pyridine derivatives. nih.gov

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been investigated for the coupling of 4-bromo-1H-1-tritylpyrazole with various amines. researchgate.net The success of this reaction was found to be dependent on the nature of the amine, with aromatic or bulky amines lacking β-hydrogens being more suitable substrates under palladium catalysis. researchgate.net

The versatility of the this compound scaffold and its derivatives continues to be explored, with ongoing research aimed at developing new catalytic applications and expanding the scope of known transformations.

Biological and Medicinal Chemistry Investigations of 4 4 Bromo 1h Pyrazol 1 Yl Pyridine Scaffolds

Design and Synthesis of Pyrazolylpyridine-Based Bioactive Compounds

The synthesis of bioactive compounds based on the pyrazolylpyridine scaffold often involves multi-step reaction sequences. A common strategy is the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or conversely, the formation of the pyrazole ring on a pyridine core. nih.gov For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine are frequently synthesized from 3-aminopyrazole (B16455) and a 1,3-dicarbonyl compound or its equivalent. nih.gov The Gould-Jacobs reaction, utilizing 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, is a classic method to obtain 4-hydroxy-substituted pyrazolo[3,4-b]pyridines, which can be further modified. nih.gov

Another approach involves the reaction of 5-aminopyrazole with α,β-unsaturated ketones, leading to the formation of the pyridine ring through a Michael addition followed by cyclization and oxidation. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation and C-N coupling, are employed to introduce diverse substituents onto the pyrazolopyridine core, enabling the exploration of structure-activity relationships (SAR). nih.gov The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, for example, involves the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives to enhance biological activity. nih.gov The versatility of these synthetic strategies allows for the creation of extensive libraries of pyrazolylpyridine-based compounds for biological screening. nih.govnih.gov

In Vitro Biological Activity Profiling

Antimicrobial Evaluations (Antibacterial, Antifungal)

Derivatives of the pyrazolylpyridine scaffold have demonstrated notable antimicrobial properties. For instance, a series of pyrazolo[3,4-d]pyridazin derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Two compounds, in particular, exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/mL. nih.gov The antimicrobial potential of pyrazole-based compounds is often enhanced by the incorporation of other heterocyclic moieties like thiazole, oxadiazole, and indole. nih.gov

Studies on pyrazoline derivatives have shown that substitutions on the scaffold play a crucial role in their antibacterial and antifungal effects. nih.gov For example, the presence of a methoxy (B1213986) group on the phenyl ring at the C-3 position of the pyrazoline scaffold was found to increase antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, the combination of a pyridine ring and bromo and methoxy substitutions on the B ring of the pyrazoline nucleus was favorable for good antibacterial activity. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antibacterial activity against various bacterial species, with some compounds showing moderate activity. japsonline.com The fusion of pyrazolopyridine with a sulfonamide moiety has also yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrazolylpyridine Derivatives

| Compound Type | Target Organisms | Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazin derivatives | Gram-positive & Gram-negative bacteria, Fungi | MIC: 0.31 to <0.0024 mg/mL | nih.gov |

| Pyrazoline derivatives | S. aureus, E. faecalis | Enhanced activity with methoxy substitution | nih.gov |

| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | japsonline.com |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Anticancer and Antiproliferative Activity Assessments

The 4-(4-bromo-1H-pyrazol-1-yl)pyridine scaffold is a key component in the design of novel anticancer agents. Researchers have synthesized and evaluated pyrazolo[3,4-b]pyridine derivatives for their antiproliferative activity against various cancer cell lines, including Hela, MCF7, and HCT-116. nih.gov The substitution pattern on the pyridine ring was found to significantly influence the anticancer potency. nih.gov

Specifically, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have demonstrated the ability to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and/or CDK9. nih.gov In another study, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. nih.gov The most potent compound in this series exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma protein, arrested cells in the S and G2/M phases, and induced apoptosis in ovarian cancer cells. nih.gov

The design of these compounds often involves strategies like bioisosteric replacement to improve potency and selectivity. nih.gov The promising results from these in vitro studies highlight the potential of pyrazolylpyridine-based compounds as a foundation for the development of new anticancer therapies.

Table 2: Anticancer Activity of Selected Pyrazolylpyridine Derivatives

| Compound Series | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | CDK2/CDK9 inhibition, cell cycle arrest, apoptosis | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Enzyme Inhibition Studies (e.g., Kinases, Urease, DNA Gyrase)

The this compound scaffold has been a fruitful starting point for the development of various enzyme inhibitors.

Kinase Inhibition: Pyrazolopyridine derivatives have been extensively investigated as kinase inhibitors, which are crucial targets in cancer therapy. A series of 2-amino-pyrazolopyridines were designed and synthesized as potent inhibitors of Polo-like kinase 1 (Plk1), exhibiting low nanomolar inhibitory activity. nih.gov A co-crystal structure confirmed their ATP-competitive binding mode. nih.gov Similarly, pyridine-pyrazolopyridine-based compounds have been developed as inhibitors of protein kinase B/Akt, with efforts focused on improving selectivity over the closely related PKA. nih.gov Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov One optimized compound demonstrated an IC50 value of 0.2 nM for TBK1. nih.gov

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.gov While specific studies on this compound itself as a DNA gyrase inhibitor are not detailed, the broader class of pyrazole-containing compounds has been explored for this activity. The inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death. nih.gov The standard method to confirm the role of a mutation in resistance to drugs targeting DNA gyrase is the DNA gyrase inhibition assay. nih.gov

There is a lack of specific information in the provided search results regarding the urease inhibitory activity of this compound derivatives.

Table 3: Enzyme Inhibition by Pyrazolylpyridine Derivatives

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Polo-like kinase 1 (Plk1) | 2-Amino-pyrazolopyridines | Low nanomolar inhibitory activity, ATP-competitive binding | nih.gov |

| Protein kinase B/Akt | Pyridine-pyrazolopyridines | Maintained Akt activity with improved selectivity over PKA in some cases | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of pyrazole and pyrazolopyridine derivatives. A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and evaluated for their in vitro antioxidant activity using the DPPH free radical scavenging method. nih.gov

In another study, new derivatives of thiazolo[4,5-b]pyridine (B1357651) were synthesized, and their antioxidant activity was assessed in vitro by their scavenging effect on DPPH radicals. pensoft.net Additionally, a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides were synthesized and showed very good radical scavenging activity in DPPH and superoxide (B77818) anion scavenging assays. researchgate.net These findings suggest that the pyrazolylpyridine scaffold can be a valuable template for designing novel antioxidant agents.

Table 4: Antioxidant Activity of Selected Pyrazolylpyridine Derivatives

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | DPPH radical scavenging | Investigated for antioxidant activity | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Evaluated for in vitro antioxidant activity | pensoft.net |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Anticonvulsant Activity Screening

The pyrazole nucleus is a well-known pharmacophore in the development of anticonvulsant drugs. A variety of pyrazole derivatives have been synthesized and screened for their potential to manage seizures. For instance, a series of 1,3,5-trisubstituted pyrazoline derivatives were evaluated for their anticonvulsant activities using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (ScMet) tests in mice. thieme-connect.de Several of these compounds were found to be protective against both MES- and ScMet-induced seizures. thieme-connect.de

In another study, newly synthesized pyrazolo[3,4-b]pyrazines were evaluated for their anticonvulsant activity. nih.gov Certain compounds, at a dose of 10 mg/kg, demonstrated very significant anticonvulsant activity by increasing the latency time of PTZ-induced tonic seizures. nih.gov Furthermore, a study on novel substituted pyrazoles showed significant anticonvulsive activity in mice, with the most potent compound also exhibiting no behavioral alterations and considerable CNS depressant activity. nih.gov This research underscores the potential of pyrazole-containing scaffolds in the discovery of new antiepileptic drugs. nih.gov

Table 5: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound Series | Anticonvulsant Test Models | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted pyrazolines | Maximal electroshock seizure (MES), Subcutaneous metrazol (ScMet) | Several compounds showed protection against MES- and ScMet-induced seizures. | thieme-connect.de |

| Pyrazolo[3,4-b]pyrazines | Pentylenetetrazole (PTZ)-induced tonic seizures | Significant increase in seizure latency time at a 10 mg/kg dose for some compounds. | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological potency of lead compounds. For derivatives of the pyrazolylpyridine core, these studies have revealed critical insights into how specific structural modifications influence their therapeutic activity.

One area of investigation has been the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target for neurological disorders. SAR studies on pyrazol-4-yl-pyridine derivatives identified a subtype-selective PAM. nih.gov These studies demonstrated that modifications across the scaffold could fine-tune the compound's affinity and cooperativity with the receptor. For instance, a series of pyrazol-4-yl-pyridine analogues were shown to act as M4 PAMs, with their potency being highly dependent on the substituents on both the pyrazole and pyridine rings. nih.gov

In the pursuit of kinase inhibitors, another major focus of SAR studies, researchers have synthesized and evaluated numerous pyrazol-4-ylpyrimidine derivatives. nih.govelsevierpure.com In one study, a series of compounds were designed based on a previously discovered lead. The investigation into substitutions on the pyrazolylpyrimidine core led to the discovery of a compound with an IC50 of 24 nM against ROS1 kinase, a significant improvement over the initial lead. nih.govelsevierpure.com This study highlighted the importance of the substitution pattern for achieving high potency.

Further SAR explorations on pyrazole-based compounds have shown that even minor changes can lead to significant differences in inhibitory activity. For example, in a series of 3,5-diphenylpyrazole (B73989) derivatives designed as meprin α inhibitors, the introduction of different groups at the 3 and 5 positions of the pyrazole ring drastically altered potency. While a simple 3,5-diphenylpyrazole showed low nanomolar activity, adding a methyl or benzyl (B1604629) group decreased activity, whereas a cyclopentyl group maintained similar potency. nih.gov These findings underscore the sensitivity of the biological activity to the steric and electronic properties of the substituents on the pyrazole core.

The table below summarizes SAR findings for various pyrazolylpyridine derivatives targeting different biological entities.

| Scaffold/Series | Target | Key SAR Findings | Result | Reference(s) |

| Pyrazol-4-yl-pyridine Derivatives | Muscarinic Acetylcholine Receptor M4 (PAM) | Increasing concentrations of analogues induced a strong leftward shift in the affinity binding inhibition curve of acetylcholine. | Validation as PAMs | nih.gov |

| Pyrazol-4-ylpyrimidine Derivatives | ROS1 Kinase | Substitution patterns on the core structure were critical for potency. | Identification of compound 7c with IC50 of 24 nM. | nih.govelsevierpure.com |

| 3,5-Diphenylpyrazole Derivatives | Meprin α | Introduction of methyl or benzyl groups decreased inhibitory activity compared to the unsubstituted diphenylpyrazole. | High sensitivity to substituent size and nature. | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | TANK-binding kinase 1 (TBK1) | Optimization of substituents led to a potent inhibitor with an IC50 value of 0.2 nM. | Discovery of a highly potent and selective inhibitor. | nih.gov |

Molecular Interaction Studies with Biomolecules (e.g., DNA, Proteins)

Understanding the molecular interactions between small molecules and their biological targets is crucial for rational drug design. For this compound and its derivatives, molecular modeling and interaction studies have elucidated the specific binding modes responsible for their biological effects.

In the context of kinase inhibition, in silico modeling of pyrazol-4-ylpyrimidine derivatives within the ROS1 kinase active site has revealed essential features for inhibitory activity. nih.govelsevierpure.com These models help predict how modifications will affect binding and guide the synthesis of more potent inhibitors. Similarly, molecular docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors have been instrumental. nih.gov These studies showed that introducing a nitrogen atom at the 2-position of a pyrrole (B145914) ring (creating a pyrazole) could enhance the anchoring effect with key residues like Glu87 in the hinge region of the kinase, due to the electron-withdrawing nature of the pyrazole nitrogen. nih.gov

For M4 receptor modulators, interaction studies showed that the binding of pyrazol-4-yl-pyridine PAMs can be dependent on the presence of an orthosteric ligand, like carbachol, especially in rodent models. This suggests a cooperative binding mechanism where the presence of the natural ligand enhances the binding of the allosteric modulator to its site. nih.gov

Pyrazoline derivatives have also been investigated for their interactions with various other biomolecules. Some have shown high affinity for cannabinoid CB1 receptors, while others act as mitotic kinesin inhibitors, demonstrating potent binding in kinesin ATPase in vitro assays. nih.gov The versatility of the pyrazole core allows for the design of compounds that can interact with a wide array of biological targets, from G-protein coupled receptors to enzymes and structural proteins. nih.gov

The table below details specific molecular interactions observed for pyrazolylpyridine-based compounds.

| Compound/Derivative | Biomolecule Target | Observed Molecular Interactions | Significance | Reference(s) |

| Pyrazol-4-yl-pyridine PAM | Muscarinic Acetylcholine Receptor M4 | Binding to an allosteric site, with binding efficiency in rodents enhanced by the orthosteric ligand carbachol. | Indicates cooperative binding mechanism. | nih.gov |

| Pyrazol-4-ylpyrimidine 7c | ROS1 Kinase | In silico modeling revealed essential features for binding at the kinase active site. | Guided the development of potent inhibitors. | nih.govelsevierpure.com |

| 1H-pyrazolo[3,4-b]pyridine Derivatives | TANK-binding kinase 1 (TBK1) | Introduction of a pyrazole nitrogen enhanced anchoring to the hinge region residue Glu87. | Rationalized the design for improved potency. | nih.gov |

| Pyrazoline Derivatives | Mitotic Kinesin (KSP) | Potent binding affinity observed in kinesin ATPase in vitro assays. | Demonstrates potential as antineoplastic agents. | nih.gov |

Development as Precursors for Advanced Pharmaceutical Intermediates

The this compound scaffold is not only a core component of final active molecules but also a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a reactive bromine atom and versatile pyrazole and pyridine rings, allows for a variety of chemical transformations.

This compound serves as a key intermediate in the synthesis of new pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its structural properties facilitate essential chemical reactions like cross-coupling and nucleophilic substitutions, which are pivotal in the development of new drugs. chemimpex.com The stability and reactivity of the scaffold make it suitable for a broad range of applications, from academic research to industrial processes, in the creation of bioactive molecules for indications such as cancer and inflammation. chemimpex.com

The synthesis of pyrazolo[3,4-b]pyridines, a related fused heterocyclic system with significant biological activity, often involves building a pyridine ring onto a pre-existing pyrazole. nih.gov In these multi-step syntheses, functionalized pyrazoles act as foundational precursors. For instance, 5-aminopyrazoles are common starting materials that react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to construct the fused pyridine ring, ultimately forming the pyrazolo[3,4-b]pyridine core. nih.gov The specific nature of the substituents on the initial pyrazole precursor dictates the properties and potential biological activity of the final product.

The versatility of pyrazole-containing compounds as synthetic precursors is well-documented. They are used to create a variety of fused heterocyclic systems that are of interest in drug discovery. researchgate.net

| Precursor | Reaction Type | Resulting Structure/Compound Class | Application/Significance | Reference(s) |

| 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride | Cross-coupling, Nucleophilic substitution | Novel therapeutic agents | Development of drugs for neurological disorders, cancer, and inflammation. | chemimpex.com |

| 5-Aminopyrazole derivatives | Cyclocondensation with 1,3-dicarbonyls | 1H-Pyrazolo[3,4-b]pyridines | Synthesis of bioactive fused heterocyclic systems. | nih.gov |

| Phenylhydrazine and β-ketonitriles | One-pot three-component domino reaction | 4-Aminopyrazolo[3,4-b]pyridine derivatives | Efficient synthesis of antimicrobial agents. | researchgate.net |

Conclusion and Future Research Directions

Emerging Synthetic Methodologies for 4-(4-bromo-1H-pyrazol-1-yl)pyridine

The synthesis of pyrazole (B372694) and pyrazoline derivatives is a dynamic field of research. ptfarm.plnih.govdergipark.org.tr A common and versatile approach involves the condensation of chalcones with hydrazine (B178648) hydrate. ptfarm.plnih.govdergipark.org.tr This method allows for the creation of a diverse range of substituted pyrazolines. ptfarm.plnih.gov Another significant strategy is the Knorr synthesis, which utilizes a β-keto compound and a hydrazine derivative. researchgate.net

For the specific construction of the 1H-pyrazolo[3,4-b]pyridine core, a predominant method involves building a pyridine (B92270) ring onto an existing pyrazole structure. nih.gov This is often achieved by reacting 3-aminopyrazole (B16455) with a 1,3-CCC-biselectrophile. nih.gov The Gould-Jacobs reaction, for instance, employs diethyl 2-(ethoxymethylene)malonate as the biselectrophile to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of these compounds, enabling the formation of key carbon-nitrogen bonds. nih.gov

Researchers are continuously exploring and optimizing these synthetic routes to improve yields, introduce diverse functional groups, and create complex molecular architectures with tailored properties. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications for Pyrazolylpyridine Scaffolds

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds. nih.govnih.gov Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. ptfarm.plnih.govnih.gov

A significant area of investigation is the role of pyrazolylpyridine scaffolds as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov Several FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole ring in their structure. nih.gov The pyrazole moiety often acts as an adenine-mimetic, binding to the ATP-binding site of kinases. nih.gov